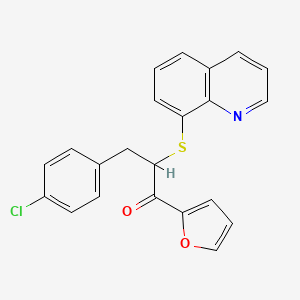![molecular formula C22H26N2O3S B12137316 (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide](/img/structure/B12137316.png)
(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2E)-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotétrahydrothiophène-3-yl)-3-phénylprop-2-ènamide est une molécule organique complexe avec des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une combinaison de structures aromatiques et hétérocycliques, qui contribuent à ses propriétés chimiques et sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotétrahydrothiophène-3-yl)-3-phénylprop-2-ènamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation des intermédiaires clés, tels que les groupes diméthylaminobenzyl et dioxidotétrahydrothiophényle. Ces intermédiaires sont ensuite couplés par une série de réactions de condensation et de substitution pour former le produit final. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants spécifiques et de températures contrôlées pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des procédés par lots à grande échelle ou des procédés en flux continu. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, l'efficacité des coûts et les considérations environnementales. La production industrielle met généralement l'accent sur l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotétrahydrothiophène-3-yl)-3-phénylprop-2-ènamide: peut subir différents types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former différents états d'oxydation, en fonction des réactifs et des conditions utilisés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement sa réactivité et ses propriétés.
Substitution: Les cycles aromatiques et hétérocycliques du composé peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des solvants spécifiques, des températures et des catalyseurs pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués.
Applications de la recherche scientifique
(2E)-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotétrahydrothiophène-3-yl)-3-phénylprop-2-ènamide: a une large gamme d'applications dans la recherche scientifique, notamment:
Chimie: Le composé est utilisé comme élément de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie: Il peut servir de sonde ou de ligand dans les essais biochimiques et les études.
Industrie: Le composé peut être utilisé dans le développement de nouveaux matériaux, catalyseurs et autres produits industriels.
Mécanisme d'action
Le mécanisme d'action du (2E)-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotétrahydrothiophène-3-yl)-3-phénylprop-2-ènamide implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines protéines, enzymes ou récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial products.
Mécanisme D'action
The mechanism of action of (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au (2E)-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotétrahydrothiophène-3-yl)-3-phénylprop-2-ènamide comprennent:
Unicité
L'unicité du (2E)-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotétrahydrothiophène-3-yl)-3-phénylprop-2-ènamide réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans de multiples disciplines scientifiques.
Propriétés
Formule moléculaire |
C22H26N2O3S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H26N2O3S/c1-23(2)20-11-8-19(9-12-20)16-24(21-14-15-28(26,27)17-21)22(25)13-10-18-6-4-3-5-7-18/h3-13,21H,14-17H2,1-2H3/b13-10+ |
Clé InChI |
QTRFXACXAZRNDO-JLHYYAGUSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137234.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12137246.png)

![3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12137260.png)
![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137263.png)
![9-Bromo-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137272.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-y lethyl)-3-pyrrolin-2-one](/img/structure/B12137286.png)
![5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12137292.png)
![(5Z)-2-(4-chlorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137294.png)
![Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12137296.png)
![1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12137305.png)
![3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12137311.png)
